molecular formula C14H15ClN2O2 B6339807 2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 87772-81-4

2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B6339807
CAS No.: 87772-81-4
M. Wt: 278.73 g/mol
InChI Key: VMQVSQRDKDXOPZ-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique chemical structure and properties This compound features a diazenyl group attached to a chlorophenyl ring, which is further connected to a dimethylcyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the diazotization of 4-chloroaniline followed by coupling with a suitable diketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage. For instance, the diazotization can be carried out using sodium nitrite in the presence of hydrochloric acid, followed by coupling with dimedone (5,5-dimethylcyclohexane-1,3-dione) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl ring or the diazenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the chlorophenyl ring or the diazenyl group.

Scientific Research Applications

2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets through its diazenyl and chlorophenyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative or reductive environments .

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)diazenyl)phenol: Similar diazenyl group but different core structure.

    2-((2,4-Dichlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione: Similar structure with additional chlorine substituent.

    4-((4-Chlorophenyl)diazenyl)benzoic acid: Similar diazenyl group with a benzoic acid core.

Uniqueness

2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the diazenyl and dimethylcyclohexane-1,3-dione moieties allows for versatile chemical transformations and interactions with various molecular targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVSQRDKDXOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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